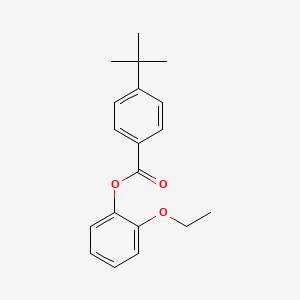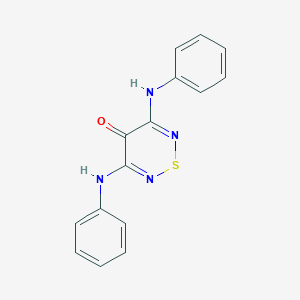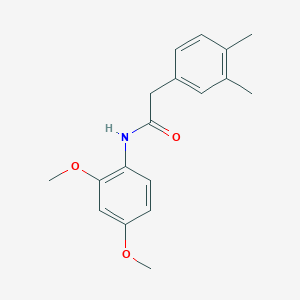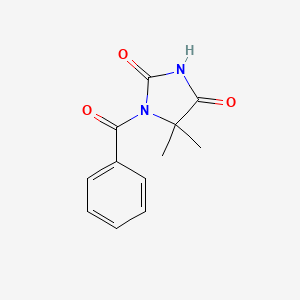![molecular formula C19H22ClN3O B5688760 N-(4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5688760.png)
N-(4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various cancers and autoimmune diseases. It is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and has shown promising results in preclinical and clinical studies.
Wirkmechanismus
N-(4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenyl)acetamide works by inhibiting the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the activation of B cells and other immune cells. By inhibiting BTK, N-(4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenyl)acetamide reduces the proliferation and survival of cancer cells and reduces inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenyl)acetamide include inhibition of BTK, reduction in cancer cell proliferation and survival, and reduction in inflammation in autoimmune diseases. It has also been shown to have a good safety profile in preclinical and clinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenyl)acetamide in lab experiments include its potent inhibition of BTK, its ability to reduce cancer cell proliferation and survival, and its ability to reduce inflammation in autoimmune diseases. The limitations include the need for further studies to determine its long-term safety and efficacy in humans.
Zukünftige Richtungen
For the research and development of N-(4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenyl)acetamide include the following:
1. Further preclinical and clinical studies to determine its safety and efficacy in humans.
2. Combination therapy studies with other drugs to enhance its effectiveness in cancer and autoimmune disease treatment.
3. Development of new formulations and delivery methods to improve its bioavailability and pharmacokinetics.
4. Studies to determine its potential use in other diseases such as multiple sclerosis and asthma.
5. Development of new BTK inhibitors with improved potency and selectivity.
Synthesemethoden
The synthesis of N-(4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenyl)acetamide involves several steps. The first step is the reaction of 4-chlorobenzylamine with 4-bromomethylbenzonitrile to form 4-[[4-(4-chlorophenyl)-1-piperazinyl]methyl]benzonitrile. The second step is the reduction of the nitrile group to an amine group using lithium aluminum hydride. The final step is the reaction of the amine with acetic anhydride to form N-(4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenyl)acetamide has been extensively studied in preclinical and clinical trials for the treatment of various cancers and autoimmune diseases. It has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in autoimmune diseases such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
N-[4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-15(24)21-18-6-2-16(3-7-18)14-22-10-12-23(13-11-22)19-8-4-17(20)5-9-19/h2-9H,10-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDIVYPBFAIWNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5266432 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5688686.png)
![2-(2-hydroxyethyl)-8-(4-phenoxybenzyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5688691.png)
![N-[3-(1,3-benzothiazol-2-yl)propyl]-5-oxo-1-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5688703.png)
![1-tert-butyl-3-cyclopropyl-5-[2-(ethylthio)ethyl]-1H-1,2,4-triazole](/img/structure/B5688711.png)
![5-(2,4-dimethoxyphenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone](/img/structure/B5688719.png)
![2-[(2E)-3-phenyl-2-propen-1-yl]-8-[3-(1H-tetrazol-1-yl)propyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5688726.png)

![N-{(3R*,4S*)-1-[(6-tert-butyl-2-oxo-2,3-dihydro-4-pyrimidinyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5688742.png)
![2-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-4H-chromen-4-one](/img/structure/B5688750.png)

![6-fluoro-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol](/img/structure/B5688775.png)

